molecular formula C6H10O B14699715 2-Methoxy-3-methylbuta-1,3-diene CAS No. 25408-63-3

2-Methoxy-3-methylbuta-1,3-diene

Cat. No.: B14699715
CAS No.: 25408-63-3
M. Wt: 98.14 g/mol
InChI Key: CTUDRKGGAIDKSV-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylbuta-1,3-diene is an organic compound with the molecular formula C6H10O. It is a colorless liquid with a boiling point of 102°C at 760 mmHg and a density of 0.793 g/cm³ . This compound is known for its unique structure, which includes a methoxy group and a conjugated diene system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbuta-1,3-diene can be synthesized through the reaction of methanol with 2-methyl-1-buten-3-yne . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where methanol and 2-methyl-1-buten-3-yne are combined in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methylbuta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenating agents such as bromine can be used for substitution reactions.

Major Products:

Scientific Research Applications

2-Methoxy-3-methylbuta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylbuta-1,3-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the conjugated diene system. This allows it to form adducts with electrophiles, leading to the formation of various products .

Comparison with Similar Compounds

    2-Methyl-1,3-butadiene (Isoprene): Similar in structure but lacks the methoxy group.

    2,3-Dimethyl-1,3-butadiene: Similar conjugated diene system but with additional methyl groups.

Uniqueness: 2-Methoxy-3-methylbuta-1,3-diene is unique due to the presence of the methoxy group, which imparts different chemical properties and reactivity compared to its analogs .

Properties

CAS No.

25408-63-3

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2-methoxy-3-methylbuta-1,3-diene

InChI

InChI=1S/C6H10O/c1-5(2)6(3)7-4/h1,3H2,2,4H3

InChI Key

CTUDRKGGAIDKSV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=C)OC

Origin of Product

United States

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